

Physical and chemical properties of Tert-butyl pyridazin-3-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl pyridazin-3-ylcarbamate*

Cat. No.: *B143095*

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An In-depth Technical Guide on **Tert-butyl pyridazin-3-ylcarbamate**

Introduction

Tert-butyl pyridazin-3-ylcarbamate is a heterocyclic organic compound featuring a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry due to its diverse biological activities.^{[1][2]} The presence of the Boc protecting group makes this compound a key synthetic intermediate, enabling the regioselective functionalization of the pyridazine scaffold in the development of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide array of pharmacological properties, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial activities.^{[1][3]} This technical guide provides a thorough overview of the known physical and chemical properties of **Tert-butyl pyridazin-3-ylcarbamate**, a representative synthetic protocol, and a general workflow for its preparation and purification.

Physical and Chemical Properties

Comprehensive experimental data for **Tert-butyl pyridazin-3-ylcarbamate** is limited in the publicly accessible scientific literature. The table below consolidates the available information for this compound.

Core Properties of Tert-butyl pyridazin-3-ylcarbamate

Property	Value	Reference(s)
CAS Number	147362-90-1	[4] [5] [6]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₂	[4] [5] [6]
Molecular Weight	195.22 g/mol	Calculated
Appearance	Not specified	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A
Solubility	Not specified	N/A

Experimental Protocols

Synthesis of Tert-butyl pyridazin-3-ylcarbamate

The synthesis of **Tert-butyl pyridazin-3-ylcarbamate** is typically achieved through the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate (Boc₂O). Although a specific, detailed experimental protocol for this exact transformation is not readily found in peer-reviewed journals, the following procedure is a representative method adapted from general protocols for the Boc protection of aminopyridines and related heteroaromatic amines.

Materials:

- 3-Aminopyridazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Deionized water
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask containing a magnetic stir bar, add 3-aminopyridazine (1.0 equivalent) and dissolve it in an appropriate volume of the chosen solvent (e.g., Dichloromethane).
- **Addition of Base:** Add the base (e.g., Triethylamine, 1.2 equivalents) to the solution and stir for approximately 10-15 minutes at ambient temperature.
- **Boc Protection:** Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution, either portion-wise as a solid or as a solution in the reaction solvent.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting amine.
- **Work-up:**
 - Upon completion, the reaction is quenched by the addition of deionized water.
 - The mixture is transferred to a separatory funnel, and the organic layer is separated.
 - The organic phase is washed sequentially with deionized water and then with brine.
 - The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate.
- **Purification:**
 - The drying agent is removed by filtration.
 - The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - Purification of the crude material is typically achieved by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure **Tert-butyl pyridazin-3-ylcarbamate**.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The diagram below outlines a standard laboratory workflow for the synthesis and subsequent purification of **Tert-butyl pyridazin-3-ylcarbamate**.

Caption: A flowchart detailing the general procedure for the synthesis and purification of **Tert-butyl pyridazin-3-ylcarbamate**.

Signaling Pathways and Drug Development

At present, there is no specific information available in the scientific literature that directly implicates **Tert-butyl pyridazin-3-ylcarbamate** in any defined signaling pathway or its direct use in a drug development program. However, the pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a variety of biological targets.^{[1][3]} This compound serves as a valuable building block for creating libraries of more complex pyridazine-containing molecules for high-throughput screening and lead optimization in drug discovery efforts. The Boc-protected amine provides a handle for subsequent synthetic transformations, allowing for the systematic exploration of the chemical space around the pyridazine core.

Conclusion

Tert-butyl pyridazin-3-ylcarbamate is a synthetically useful intermediate for the elaboration of more complex molecules based on the biologically relevant pyridazine core. While specific physical and chemical data for this compound are not extensively reported, its preparation can be readily accomplished using standard protocols for Boc-protection. For researchers in medicinal chemistry and drug development, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further investigation into this and related pyridazine derivatives is warranted to explore their potential biological activities and uncover new therapeutic opportunities.

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